

Chemical structure and properties of "Anticancer agent 201"

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Compound of Interest

Compound Name: Anticancer agent 201

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Unveiling Anticancer Agent ONC201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the promising anticancer agent ONC201, also known as dordaviprone. The information presented herein is intended to support ongoing research and development efforts in the field of oncology.

Chemical Structure and Properties

ONC201, initially identified as TRAIL-inducing compound 10 (TIC10), possesses a unique heterocyclic structure.^{[1][2][3]} Through extensive analysis, including NMR and X-ray crystallography, its definitive chemical structure has been established as the angular [3,4-e] isomer of 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.^{[1][2][3]} This angular conformation is critical for its potent anti-cancer activity.^{[1][2][3]}

Systematic Name: 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one^[4] Synonyms: ONC201, TIC10, NSC350625, Dordaviprone^{[1][2][5]}

ONC201 exhibits several desirable drug-like properties, including oral bioavailability, robust stability, aqueous solubility, and the ability to cross the blood-brain barrier.[1][3][6] These characteristics contribute to its potential as a therapeutic agent for a range of cancers, including high-grade gliomas.[6][7]

Quantitative Data: In Vitro Cytotoxicity

ONC201 has demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)
CCRF-CEM	Acute Lymphoblastic Leukemia	3.5
CEM-DNR	Multidrug-Resistant Leukemia	4.9
K562	Chronic Myelogenous Leukemia	23
K562-TAX	Multidrug-Resistant Leukemia	17
A549	Lung Carcinoma	11
HCT116	Colorectal Carcinoma	10
HCT116p53 -/-	Colorectal Carcinoma (p53 null)	18
U2OS	Osteosarcoma	19
MDA-MB-231	Breast Cancer	14.6
Normal Cell Lines		
BJ	Fibroblast	>50
MRC-5	Fetal Lung Fibroblast	27

Data sourced from TargetMol and other preclinical studies.[8][9]

Mechanism of Action

ONC201 exerts its anticancer effects through a multi-faceted mechanism of action that distinguishes it from traditional chemotherapeutic agents. The primary molecular targets are the G protein-coupled dopamine receptor D2 (DRD2) and the mitochondrial protease, caseinolytic protease P (ClpP).[\[6\]](#)[\[7\]](#)

Dual Targeting of DRD2 and ClpP:

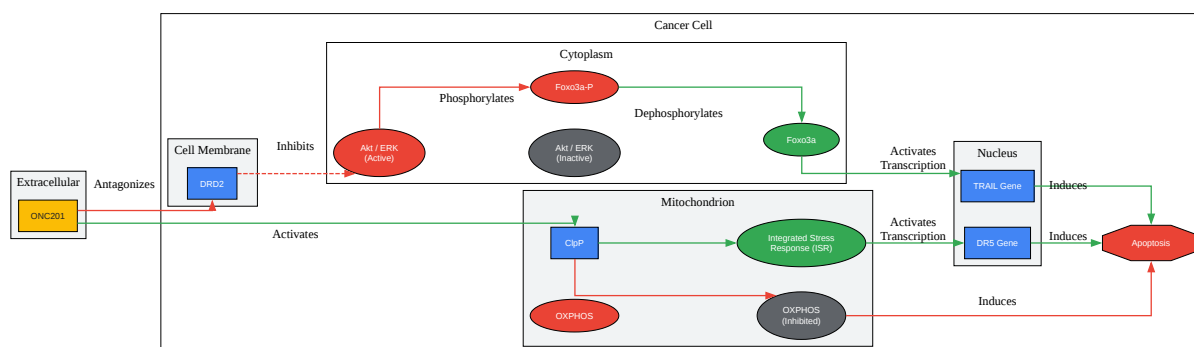
- **DRD2 Antagonism:** ONC201 acts as a selective antagonist of DRD2.[\[6\]](#)[\[10\]](#)[\[11\]](#) This interaction is believed to contribute to its anticancer effects, as DRD2 expression has been observed in various cancer types.[\[11\]](#) Blockade of DRD2 signaling can induce the integrated stress response and reduce cell viability.[\[11\]](#)
- **ClpP Agonism:** The compound functions as an allosteric agonist of ClpP, a protease located within the mitochondria.[\[6\]](#)[\[7\]](#) Activation of ClpP leads to the degradation of misfolded proteins, resulting in mitochondrial dysfunction and subsequent apoptosis.[\[7\]](#)

Downstream Signaling Pathways:

The engagement of DRD2 and ClpP by ONC201 triggers a cascade of downstream signaling events, culminating in tumor cell death. These pathways include:

- **Integrated Stress Response (ISR) Activation:** ONC201 induces the ISR, a cellular stress response pathway.[\[6\]](#)[\[12\]](#) This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its target, C/EBP homologous protein (CHOP).[\[9\]](#)[\[12\]](#)
- **TRAIL Pathway Induction:** A key consequence of ISR activation is the increased expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[\[6\]](#)[\[12\]](#)[\[13\]](#) This promotes apoptosis in cancer cells while largely sparing normal cells.[\[12\]](#)
- **Inactivation of Akt/ERK Signaling:** ONC201 inhibits the phosphorylation and activation of the pro-survival kinases Akt and ERK.[\[6\]](#)[\[9\]](#)[\[13\]](#) This dual blockade releases the transcription factor Foxo3a, allowing it to translocate to the nucleus and further promote the transcription of the TRAIL gene.[\[9\]](#)[\[13\]](#)
- **Inhibition of Oxidative Phosphorylation (OXPHOS):** Through its action on ClpP, ONC201 can inhibit mitochondrial oxidative phosphorylation, leading to metabolic stress and apoptosis.[\[6\]](#)

The following diagram illustrates the signaling pathways affected by ONC201.



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ONC201 Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of ONC201 are proprietary. However, based on published literature, the following methodologies are central to its preclinical assessment.

In Vitro Cytotoxicity Assays

The cytotoxic effects of ONC201 are typically evaluated using colorimetric assays such as the MTT or MTS assay.

General Protocol:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of ONC201 for a specified duration (e.g., 72 hours).
- **Reagent Incubation:** A reagent (e.g., MTT) is added to each well and incubated to allow for its conversion to a colored formazan product by metabolically active cells.
- **Solubilization and Absorbance Reading:** The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and IC50 values are determined.

Apoptosis Assays

The induction of apoptosis by ONC201 can be confirmed through various methods, including the detection of caspase activation and PARP cleavage.

General Protocol (Western Blot for PARP Cleavage):

- **Cell Lysis:** Cells treated with ONC201 and control cells are harvested and lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- **Antibody Incubation:** The membrane is incubated with a primary antibody specific for cleaved PARP, followed by a secondary antibody conjugated to a detection enzyme.

- **Detection:** The signal is detected using a chemiluminescent substrate, and the presence of cleaved PARP indicates apoptosis.

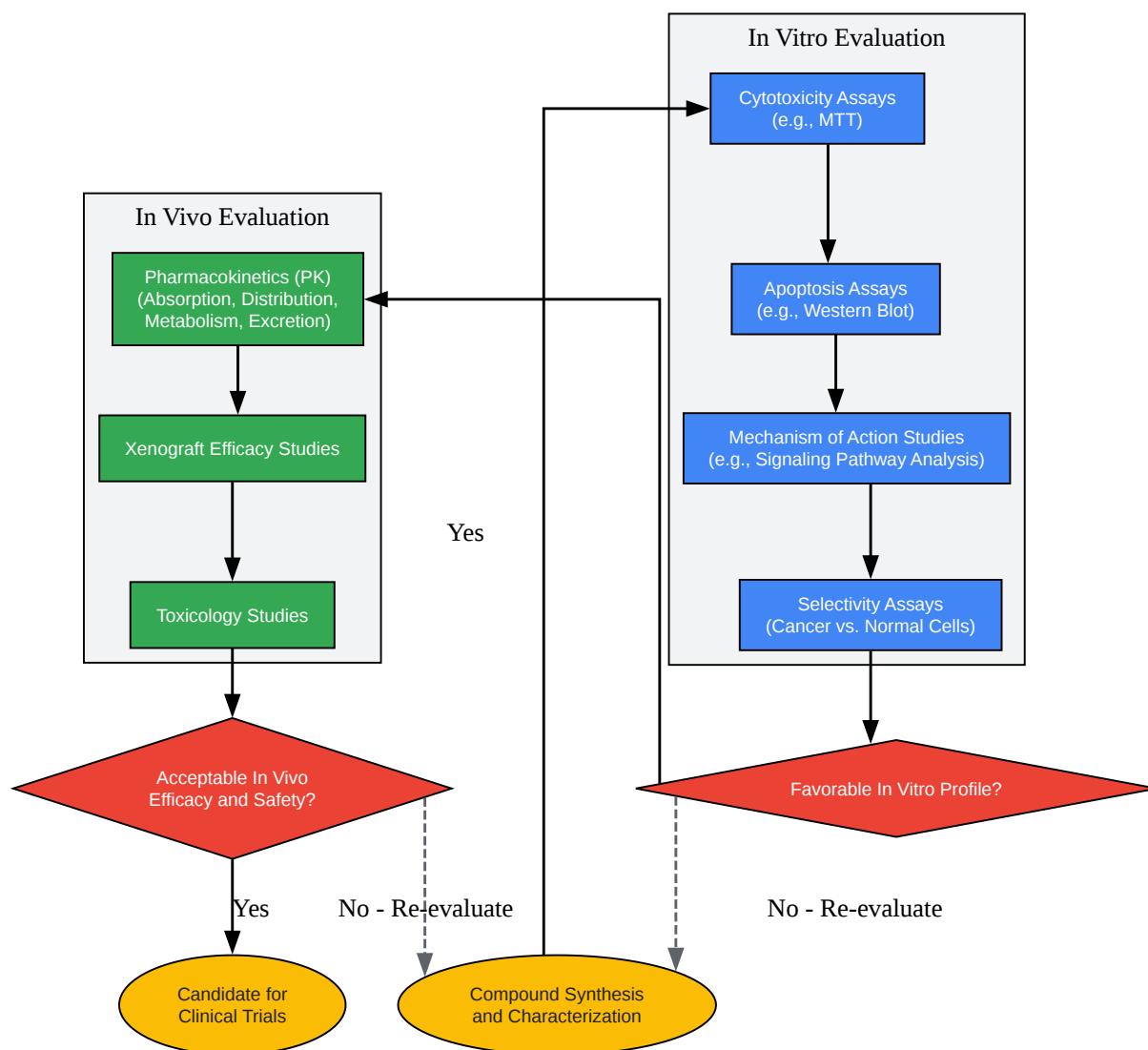
In Vivo Xenograft Studies

The antitumor efficacy of ONC201 in a living organism is commonly assessed using xenograft models.

General Protocol:

- **Tumor Implantation:** Human cancer cells are subcutaneously injected into immunocompromised mice.
- **Tumor Growth and Randomization:** Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
- **Drug Administration:** ONC201 is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.
- **Tumor Measurement and Monitoring:** Tumor volume and body weight are measured regularly throughout the study.
- **Endpoint Analysis:** At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

The following diagram outlines a general workflow for the preclinical evaluation of an anticancer agent like ONC201.



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Preclinical Evaluation Workflow

This guide provides a foundational understanding of the anticancer agent ONC201. Further in-depth investigation into its clinical applications and potential synergistic combinations with other therapies is ongoing and will be crucial for realizing its full therapeutic potential.

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